molecular formula C9H6F3N B166360 4-(Trifluoromethyl)-1H-indole CAS No. 128562-95-8

4-(Trifluoromethyl)-1H-indole

Cat. No. B166360
M. Wt: 185.15 g/mol
InChI Key: YTVBZSLUNRYKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Trifluoromethyl)-1H-indole” is a derivative of indole with a trifluoromethyl group attached to the 4th position of the indole ring . The trifluoromethyl group is known for its ability to enhance the biological activity of organic compounds, making it a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-1H-indole” can be analyzed using various techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic arrangement and electronic structure.


Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethyl)-1H-indole” can be complex and varied. For instance, the compound can undergo various transformations under different conditions, as suggested by the use of 19F as the focal point of NMR analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)-1H-indole” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, refractive index, and solubility.

Scientific Research Applications

Synthesis and Functionalization

4-(Trifluoromethyl)-1H-indole is a key structural component in a variety of biologically active compounds. Its synthesis and functionalization have been extensively researched, with methods like palladium-catalyzed reactions gaining importance due to their functionality tolerance and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Catalytic C4-Selective Fluoroalkylation

A notable advancement is the catalytic C4-selective fluoroalkylation of indoles, achieving high regioselectivity. This process involves the use of a Pd(OAc)2 catalyst and has been successfully applied to other heteroarenes like benzo[b]thiophene (Borah & Shi, 2017).

Structural and Molecular Analysis

Studies have been conducted on the structure of compounds involving 4-(Trifluoromethyl)-1H-indole, such as 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide. These analyses include spectroscopic techniques and single crystal X-ray diffraction, providing insights into molecular packing and intermolecular interactions (Geetha et al., 2019).

Selectivity in Organic Synthesis

The electronic nature of the ketone directing group has been shown to control site selectivity in the indole framework, affecting the position of alkenylation in organic synthesis (Lanke et al., 2016).

Safety And Hazards

The safety and hazards associated with “4-(Trifluoromethyl)-1H-indole” can be significant, as indicated by the safety data sheets . These documents provide important information about the compound’s toxicity, handling precautions, and disposal methods.

Future Directions

The future directions for “4-(Trifluoromethyl)-1H-indole” could involve further exploration of its potential applications in various fields . This could include the development of new synthetic methods, the investigation of its biological activity, and the study of its environmental impact.

properties

IUPAC Name

4-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVBZSLUNRYKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600096
Record name 4-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1H-indole

CAS RN

128562-95-8
Record name 4-(Trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 mmol Dimethyl-[(E)-2-(2-nitro-6-trifluoromethyl-phenyl)-vinyl]-amine was dissolved in 20 ml methanol. 200 mg of palladium 5% on charcoal was added and the reaction mixture hydrogenated at room temperature and atmospheric pressure. When no further hydrogen is absorbed (ca. 3 hours), the reaction mixture is filtered, concentrated and dissolved in diethyl ether. The organic phase is washed with 2 M hydrochloric acid and brine and concentrated to yield the title compound as a yellowish solid. Yield=58%. MS (m/e): 184.9 ([M+H]+, 100%).
Quantity
7.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of 2-methyl-1-nitro-3-(trifluoromethyl)benzene (10.00 g, 48.8 mmol), pyrrolidine (4.44 mL, 53.7 mmol) and dimethylformamide dimethylacetal (19.8 mL, 146 mmol) in DMF (100 mL) was heated at 100° C. for 4 h, cooled and concentrated in vacuo. The residue was partitioned between Et2O/H2O, the layers were separated and the aqueous layer was extracted with Et2O (×3). Combined organics were washed (H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was dissolved in THF/MeOH (1:1, 200 mL), and transferred to a 3-necked flask equipped with an overhead stirrer, reflux condenser, and dropping addition funnel. Raney-Ni (Raney® 2800 slurry in water, 10 g) was added in one portion and the entire apparatus was thoroughly flushed with N2. The mixture was heated to 60° C., under N2, and a solution of hydrazine monohydrate (8 mL) in THF/MeOH (1:1, 20 mL) was added dropwise over 1 h. The mixture was heated at 60° C. for 1 h, cooled, and filtered through a pad of Celite®. The filtrate was concentrated in vacuo, the residue was partitioned between Et2O/H2O, the layers were separated and the aqueous layer was extracted with Et2O (×3). Combined organics were washed (10% HCl, H2O, brine), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording 5.17 g of the title compound as a light brown liquid: 1H NMR (300 MHz, methanol-d4) δ 7.61 (d, J=8.2 Hz, 1H), 7.39 (d, J=3.2 Hz, 1H), 7.32 (d, J=7.4 Hz, 1H), 7.19 (partially resolved dd, J≈8.4, 7.5 Hz, 1H), 6.59 (br. s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

850 mg of powdered iron are added to a solution of 1.2 g of dimethyl[(E)-2-(2-nitro-6-trifluoromethylphenyl)vinyl]amine in 30 ml of acetic acid. The reaction mixture is refluxed for 16 hours and then poured into a solution of hydrochloric acid (HCl, 2N), and extracted with ethyl acetate. The organic phases are washed with a 10% sodium carbonate solution and then with a saturated NaCl solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give 959 mg of 4-trifluoromethyl-1H-indole which is used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
850 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)-1H-indole
Reactant of Route 4
4-(Trifluoromethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)-1H-indole
Reactant of Route 6
4-(Trifluoromethyl)-1H-indole

Citations

For This Compound
52
Citations
EE Boros, I Kaldor, PS Turnbull - Journal of Heterocyclic …, 2011 - Wiley Online Library
2‐Methyl‐4‐(trifluoromethyl)‐1H‐indole‐5‐carbonitrile is a key intermediate in the synthesis of selective androgen receptor modulators discovered in these laboratories. A practical and …
Number of citations: 6 onlinelibrary.wiley.com
MA Lea, Y Guzman, C Desbordes - Anticancer Research, 2016 - ar.iiarjournals.org
Enhanced glycolysis in cancer cells presents a target for chemotherapy. Previous studies have indicated that proliferation of cancer cells can be inhibited by treatment with phenformin …
Number of citations: 48 ar.iiarjournals.org
OM Petruk, YA Kyriukha, AV Bezdudny… - Journal of Fluorine …, 2015 - Elsevier
A facile two-step synthesis of 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes is described. The first step is the nitration of otho- and para-methylbenzoic …
Number of citations: 4 www.sciencedirect.com
C Granchi, EC Calvaresi, T Tuccinardi… - Organic & …, 2013 - pubs.rsc.org
A head-to-head study of representative examples of N-hydroxyindole-2-carboxylates (NHI) and malonic derivatives (Mal) as LDH-A inhibitors was conducted, comparing the enzyme …
Number of citations: 64 pubs.rsc.org
MA Lea, Y Guzman, C desBordes - Cancer Research, 2016 - AACR
32: Inhibition of cancer cell growth by combined treatment with lactate dehydrogenase (LDHA) inhibitors and either phenformin or inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-…
Number of citations: 0 aacrjournals.org
Y Hotta, H Nishimaki, T Takeo, G Itoh, M Yajima… - European journal of …, 2004 - Elsevier
The protective effects of the Na + –H + exchange (NHE) inhibitors SM-198110 (2-[[(aminoiminomethyl) amino] carbonyl]-4-chloro-1H-indole-1-propanesulfonic acid monohydrate) and …
Number of citations: 21 www.sciencedirect.com
H Liu, R Xing, K Ren, F Xue, C Feng - The Journal of Organic …, 2022 - ACS Publications
Herein, we report a strategically novel method for the efficient construction of indole skeletons using 2-phenylisoxazol-5-ones as the starting material. This reaction proceeds via …
Number of citations: 7 pubs.acs.org
V Kumar, R Rani - Pharmaceutical Patent Analyst, 2020 - Future Science
Conclusion To date, no small-molecule inhibitors of hLDHA entered in clinics for cancer treatment might be due to limited investigations. A few of the reported small-molecules entered …
Number of citations: 6 www.future-science.com
TK Karatt, MA Sathiq, S Laya, AKK Kal… - Drug Testing and …, 2023 - Wiley Online Library
In‐depth metabolic study of non‐steroidal selective androgen receptor modulator ‐ GSK2881078 in thoroughbred horses and ho Page 1 This article has been accepted for publication …
DI Bugaenko, AV Karchava… - Russian Chemical …, 2019 - iopscience.iop.org
Published data of the last 10 years concerning the development of new and upgrading of known approaches to indole synthesis are integrated and analyzed. Modern versions of the …
Number of citations: 64 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.